2-chloro-5H-[1]benzofuro[3,2-c]carbazole
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Overview
Description
2-chloro-5H-1benzofuro[3,2-c]carbazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of benzofuran and carbazole moieties, with a chlorine atom attached to the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H-1benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a suitable carbazole derivative, followed by the introduction of the benzofuran moiety through cyclization reactions. The chlorination step is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-chloro-5H-1benzofuro[3,2-c]carbazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H-1benzofuro[3,2-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dechlorinated compounds, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
2-chloro-5H-1benzofuro[3,2-c]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2-chloro-5H-1benzofuro[3,2-c]carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to facilitate charge transfer and emission of light, are of primary interest. The molecular targets and pathways involved include interactions with electron-donating and electron-accepting materials, which influence the compound’s performance in devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5H-1benzofuro[3,2-c]carbazole : Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
- 2-fluoro-5H-1benzofuro[3,2-c]carbazole : Contains a fluorine atom, which can influence the compound’s stability and electronic characteristics.
5H-benzofuro[3,2-c]carbazole: Lacks the chlorine atom, which may affect its electronic properties and reactivity.
Uniqueness
2-chloro-5H-1benzofuro[3,2-c]carbazole is unique due to the presence of the chlorine atom, which can significantly impact its chemical reactivity and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C18H10ClNO |
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Molecular Weight |
291.7 g/mol |
IUPAC Name |
2-chloro-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H10ClNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H |
InChI Key |
HZXNPCQPIUYUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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